molecular formula C18H17N3O4S B2832597 N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895441-37-9

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2832597
CAS No.: 895441-37-9
M. Wt: 371.41
InChI Key: ASNXIWNQQDSJTK-UHFFFAOYSA-N
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Description

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895441-37-9) is a high-purity chemical compound offered for research purposes. This benzothiazole derivative features a molecular formula of C18H17N3O4S and a molecular weight of 371.41 g/mol . Benzothiazole-based compounds are recognized as a privileged scaffold in medicinal chemistry due to their diverse biological profiles . Recent studies highlight that benzothiazole analogues, particularly those with a 6-acetamido substituent like this compound, demonstrate significant potential as potent inhibitors of NQO2 (NRH:quinone oxidoreductase 2), an enzyme implicated in cancer, neurodegeneration, and oxidative stress-related pathologies . One such closely related 6-acetamido benzothiazole analogue was reported to exhibit an IC50 of 31 nM against NQO2, indicating high potency . Furthermore, the 2-acetamido, 6-carboxamide substituted benzothiazole pharmacophore has been identified in virtual screening studies as a key structural motif for potential BRAFV600E kinase inhibitors, which are relevant in the context of colorectal cancer and melanoma . The structural architecture of this compound, combining the benzothiazole core with acetamido and dimethoxybenzamide functionalities, aligns with molecular frameworks being explored for antimicrobial applications as well . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the available safety data sheets and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-10(22)19-11-7-8-13-15(9-11)26-18(20-13)21-17(23)12-5-4-6-14(24-2)16(12)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNXIWNQQDSJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves a multi-step process. One common method involves the C-C coupling methodology in the presence of a palladium (0) catalyst. The reaction conditions often include the use of aryl boronic pinacol esters or acids . For instance, the compound can be synthesized by coupling 2-chloro-1-(6-acetamidobenzo[d]thiazol-2-yl)ethanone with 2,3-dimethoxybenzamide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, the Suzuki cross-coupling reaction, which is used in the synthesis of this compound, requires a palladium (0) catalyst and aryl boronic acids . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce different substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit urease activity by binding to the non-metallic active site of the enzyme . This binding is facilitated by hydrogen bonding interactions between the compound and the enzyme, which disrupts the enzyme’s function and inhibits its activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF3): Enhance reactivity and binding to electrophilic targets .
  • Methoxy Groups : Improve receptor affinity (e.g., [18F]fallypride’s D2/D3 binding ).
  • Acetamido vs. Piperidine/Acetamide : Acetamido may reduce steric hindrance compared to bulkier groups like piperidine .

Pharmacological and Functional Comparisons

A. Receptor Binding

  • [18F]Fallypride: Demonstrates nanomolar affinity for D2/D3 receptors due to fluoropropyl and dimethoxy motifs . The target compound’s dimethoxybenzamide may similarly support receptor interactions, but the acetamido group could alter selectivity.
  • Benzimidazole-Benzamide Derivatives : Exhibit antimicrobial activity via thioacetamide linkages; the benzothiazole core in the target compound may confer analogous effects .

B. Metabolic Stability

  • Trifluoromethyl Analogs : Increased resistance to oxidative metabolism compared to acetamido derivatives .
  • Methoxy Groups : May slow hepatic degradation, as seen in microbial volatiles like 2,3-dimethoxybenzamide .

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C13H14N2O3S
  • Molecular Weight : 282.33 g/mol
  • Functional Groups : Acetamido, benzothiazole, dimethoxy

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its unique structural components:

  • Anticancer Activity : Research indicates that compounds containing benzothiazole moieties often demonstrate significant anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
  • Antimicrobial Properties : Some studies suggest that benzothiazole derivatives possess antimicrobial activity against a range of pathogens. The effectiveness is often linked to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus contributing to its therapeutic potential in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis via signaling pathways
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of cytokines

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives including this compound. The compound was evaluated for its cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that the compound exhibited significant cytotoxic effects with an IC50 value in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against gram-positive and gram-negative bacteria. The results demonstrated that this compound showed notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve interference with bacterial protein synthesis or cell wall integrity .

Q & A

Q. What are the key steps for synthesizing N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, and how can reaction conditions be optimized for high yield?

The synthesis typically involves:

Thiazole ring formation : Cyclization of a thioamide precursor with a carbonyl compound under controlled pH and temperature (e.g., using dichloromethane or acetonitrile as solvents) .

Amide coupling : Reacting the thiazole intermediate with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine. Optimizing stoichiometry and reaction time (e.g., 6–8 hours at 25–40°C) improves purity .

Purification : Techniques like column chromatography or recrystallization from ethanol/water mixtures ensure >95% purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between acetamido and benzamide groups) .
  • Spectroscopic methods :
    • 1H/13C NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiazole protons at δ 7.0–8.5 ppm) .
    • IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. nitro substituents) influence biological activity?

  • Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, improving interactions with bacterial RNA polymerase (e.g., MIC values of 2–4 µg/mL against Staphylococcus aureus) .
  • Methoxy groups increase lipophilicity, enhancing blood-brain barrier penetration in neuropharmacological studies .
  • SAR studies : Substituting the 6-acetamido group with halogens (e.g., fluorine) improves anticancer activity by 30–50% in in vitro assays .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?

  • Dynamic NMR experiments : Assess tautomerism or rotational barriers (e.g., acetamido group conformation) .
  • Computational validation : Compare experimental 13C NMR shifts with DFT-calculated values (error margins <2 ppm confirm assignments) .

Q. What computational methods predict binding affinities of this compound to biological targets?

  • Molecular docking (AutoDock Vina) : Predicts interactions with dopamine D2 receptors (binding energy ≤ -8.5 kcal/mol) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • pH stability : Degrades rapidly in acidic conditions (t1/2 <1 hour at pH 2) but remains stable at pH 7.4 (t1/2 >48 hours) .
  • Thermal stability : Decomposes above 200°C (DSC/TGA data), requiring storage at -20°C for long-term preservation .

Methodological Challenges

Q. What strategies resolve low solubility in aqueous buffers during in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to enhance bioavailability .

Q. How can synthetic by-products (e.g., regioisomers) be minimized?

  • Regioselective catalysts : Employ Pd(OAc)₂/Xantphos systems to suppress unwanted thiazole regioisomers (yield improvement >20%) .
  • Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 6 hours) and by-product formation (<5%) .

Comparative Studies

Q. How does this compound compare to structurally related benzothiazoles in antimicrobial assays?

Compound MIC (µg/mL) Target
Target compound 2.5S. aureus RNA polymerase
N-(6-bromo-...benzamide 4.8DNA gyrase
N-(5-allyl-...benzamide 1.9β-lactamase

Q. What analytical techniques differentiate this compound from analogs with similar functional groups?

  • HRMS : Exact mass (e.g., [M+H]+ = 413.1234) distinguishes it from analogs with mass differences >0.005 Da .
  • XRD : Unique crystal packing (e.g., P1 space group vs. P21/c in analogs) confirms structural identity .

Data Interpretation

Q. How should conflicting bioactivity data (e.g., IC50 variability across cell lines) be addressed?

  • Dose-response normalization : Use Z-factor analysis to exclude assays with variability >20% .
  • Cell-line profiling : Compare expression levels of target proteins (e.g., HER2 in breast vs. lung cancer lines) .

Q. What statistical models are optimal for analyzing dose-dependent effects in in vivo studies?

  • Non-linear regression (GraphPad Prism) : Fit data to sigmoidal curves (R² >0.95) for EC50 determination .
  • ANOVA with Tukey’s post hoc : Identify significant differences between treatment groups (p <0.01) .

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